molecular formula C7H4ClFO B6297530 2-Chlorobenzoyl fluoride CAS No. 393-51-1

2-Chlorobenzoyl fluoride

Cat. No.: B6297530
CAS No.: 393-51-1
M. Wt: 158.56 g/mol
InChI Key: WISHETKZKBKQJE-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

2-Chlorobenzoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the production of drugs, including anti-inflammatory and anti-cancer agents.

    Industry: It is used in the manufacture of dyes and pigments.

Preparation Methods

2-Chlorobenzoyl fluoride can be synthesized through various methods. One common method involves the reaction of 2-chlorobenzoic acid with thionyl chloride, resulting in the formation of 2-chlorobenzoyl chloride, which is then treated with hydrogen fluoride to produce this compound . This method is advantageous due to its relatively mild reaction conditions and high yield.

Chemical Reactions Analysis

2-Chlorobenzoyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorobenzoic acid and hydrogen fluoride.

    Reduction: It can be reduced to 2-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and lithium aluminum hydride. The major products formed from these reactions are 2-chlorobenzoic acid, 2-chlorobenzyl alcohol, and various amides and esters .

Mechanism of Action

The mechanism of action of 2-chlorobenzoyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

2-Chlorobenzoyl fluoride can be compared with other similar compounds such as 2-fluorobenzoyl chloride and 2-bromobenzoyl chloride. These compounds share similar structural features but differ in their reactivity and applications. For instance:

    2-Fluorobenzoyl Chloride: This compound is used in similar applications but has different reactivity due to the presence of a fluorine atom instead of chlorine.

    2-Bromobenzoyl Chloride: This compound is also used in organic synthesis but has distinct reactivity patterns due to the larger atomic size of bromine compared to chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of derivatives it can form, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-chlorobenzoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISHETKZKBKQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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